Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate
Description
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-fluorophenyl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2S/c1-2-14-10(13)6-15-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSOZAFGRFDPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CC(=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and its implications in medicinal chemistry.
1. Overview of the Compound
This compound is an organic compound characterized by its unique molecular structure, which includes a chloro-fluoro-substituted phenyl group and a sulfanyl linkage. Its chemical formula is C11H12ClFOS, and it is primarily studied for its role in enzyme inhibition and receptor binding assays.
The biological activity of this compound is largely attributed to its interactions with various enzymes and receptors:
- Enzyme Inhibition : This compound has been shown to interact with cytochrome P450 enzymes, which are critical for the metabolism of numerous drugs. The binding of this compound to the active site of these enzymes can lead to either inhibition or activation, affecting drug metabolism and efficacy.
- Receptor Binding : this compound has potential as a ligand for various receptors, influencing cellular signaling pathways. Its structural characteristics allow it to modulate receptor activity, which may have implications in therapeutic contexts such as cancer treatment .
3.1 Cellular Effects
The compound exhibits significant effects on various cell types:
- Gene Expression Modulation : Studies indicate that this compound can alter the expression of genes involved in oxidative stress response and apoptosis. This modulation can impact cell proliferation and survival rates, suggesting potential applications in cancer therapy.
- Metabolic Pathway Influence : The compound influences metabolic pathways by affecting the flux of metabolites and altering the levels of key metabolites within cells. This can lead to changes in cellular metabolism that may enhance or inhibit cell viability depending on the dosage.
3.2 Dosage Effects in Animal Models
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, the compound may enhance metabolic activities and improve stress responses in animal models.
- High Doses : Conversely, higher doses have been associated with adverse effects such as liver damage and increased oxidative stress, underscoring the importance of dosage optimization in experimental settings.
4. Applications in Research
This compound is utilized across several research domains:
| Field | Application |
|---|---|
| Chemistry | Serves as an intermediate in synthesizing complex organic molecules including pharmaceuticals. |
| Biology | Used in enzyme inhibition studies and receptor binding assays. |
| Medicine | Investigated for potential anti-inflammatory and anticancer properties. |
| Industry | Employed in producing dyes, fragrances, and other specialty chemicals. |
5. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated its efficacy as an enzyme inhibitor with significant implications for drug metabolism (PMC7199254) .
- Another investigation highlighted its role in modulating oxidative stress pathways, suggesting potential therapeutic applications in diseases characterized by oxidative damage (PMC7397174) .
6. Conclusion
This compound represents a promising compound with diverse biological activities. Its mechanisms of action through enzyme inhibition and receptor modulation position it as a candidate for further research in medicinal chemistry. Continued exploration into its dosage effects and biological implications will be essential for harnessing its full therapeutic potential.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate has the molecular formula C₁₄H₁₃ClF O₂S and a molecular weight of approximately 270.7 g/mol. Its structure features a chloro and a fluoro substituent on a phenyl ring linked to an ethyl acetate moiety, contributing to its unique reactivity and biological activity.
Scientific Research Applications
The compound is utilized in various research areas:
-
Chemistry
- Synthesis Intermediate : It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
- Synthetic Routes : Common methods for synthesizing this compound include Friedel-Crafts acylation and esterification reactions, often employing Lewis acid catalysts like aluminum chloride or sulfuric acid under controlled conditions.
-
Biology
- Enzyme Inhibition Studies : The compound is employed in studies examining enzyme inhibition, particularly with cytochrome P450 enzymes, which play a critical role in drug metabolism. It can either inhibit or activate these enzymes depending on the specific context of the interaction.
- Cellular Effects : Research indicates that it can modulate gene expression related to oxidative stress response and apoptosis, impacting cell proliferation and survival.
-
Medicine
- Therapeutic Potential : this compound is being investigated for its potential anti-inflammatory and anticancer activities. In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting its viability as an anticancer agent .
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating conditions like cancer and inflammatory diseases.
-
Industry
- Production of Specialty Chemicals : It is used in the manufacture of dyes, fragrances, and other specialty chemicals due to its unique chemical properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- In vitro tests revealed that the compound can induce apoptosis in specific cancer cells by modulating key signaling pathways involved in cell survival.
Anti-inflammatory Effects
Experimental models have shown that this compound reduces markers of inflammation:
- In animal studies, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues from Ureido-Thiazole Derivatives ()
Compounds 10a , 10b , and 10c share a core structure with ethyl acetate and sulfanyl-linked phenyl groups but differ in substituents:
- 10a : 3-Fluorophenyl ureido group
- 10b : 3,5-Dichlorophenyl ureido group
- 10c : 3-Chloro-4-fluorophenyl ureido group
| Compound | Substituents | Yield (%) | Molecular Weight (ESI-MS, [M+H]⁺) |
|---|---|---|---|
| 10a | 3-Fluorophenyl | 87.7 | 498.2 |
| 10b | 3,5-Dichlorophenyl | 88.3 | 548.2 |
| 10c | 3-Chloro-4-fluorophenyl | 90.4 | 532.2 |
Key Observations :
- Molecular weights correlate with halogen content: 10b (Cl₂) > 10c (Cl, F) > 10a (F), reflecting the atomic mass contributions of substituents.
Heterocyclic Sulfanyl Acetate Derivatives ()
Compounds with fused heterocycles demonstrate how structural complexity impacts properties:
Comparison with Target Compound :
Methoxy-Substituted Analogues ()
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0) replaces halogens with methoxy (-OCH₃) groups:
- Electronic Effects : Methoxy groups are electron-donating (σₚ = -0.27), contrasting with the electron-withdrawing Cl/F substituents in the target compound. This alters acidity (e.g., sulfanyl proton) and redox stability.
- Applications : Methoxy derivatives are often used in agrochemicals, whereas halogenated analogs are prioritized in pharmaceuticals due to enhanced metabolic stability .
Phosphonothiolate and Sulfone Derivatives ()
These are typically neurotoxic agents (e.g., VX analogs), emphasizing how minor structural changes (e.g., phosphonothiolate vs. sulfanyl acetate) drastically alter bioactivity .
Data Table: Comparative Overview of Key Compounds
Preparation Methods
General Synthetic Strategy
The preparation of Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate typically involves the formation of a sulfanyl linkage between a substituted phenyl thiol and an ethyl 2-haloacetate derivative or a related precursor. The key synthetic challenge is the selective formation of the thioether bond while maintaining the integrity of the chloro and fluoro substituents on the aromatic ring.
Preparation via Nucleophilic Substitution
- Starting materials: 3-chloro-4-fluorothiophenol (or the corresponding thiol derivative) and ethyl 2-haloacetate (commonly ethyl bromoacetate or ethyl chloroacetate).
- Reaction: The thiol acts as a nucleophile, attacking the electrophilic carbon of the haloacetate, resulting in nucleophilic substitution and formation of the sulfanyl linkage.
- Catalysts/Base: A base such as triethylamine or potassium carbonate is used to deprotonate the thiol, increasing its nucleophilicity.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to facilitate the reaction.
- Conditions: Typically carried out at room temperature to moderate heating (25–60 °C) under an inert atmosphere to avoid oxidation of the thiol.
This method is favored for its straightforwardness and relatively high yields.
Friedel-Crafts Acylation Followed by Thioether Formation
An alternative synthetic route involves:
- Step 1: Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with ethyl chloroacetate in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This step introduces the ethyl 2-(3-chloro-4-fluorophenyl)acetate framework.
- Step 2: Subsequent reaction of this intermediate with a suitable sulfur nucleophile (such as sodium sulfide or thiophenol derivatives) to introduce the sulfanyl group at the alpha position to the ester.
This method is more complex but allows for precise control over substitution patterns and can be adapted for industrial scale synthesis using continuous flow reactors for enhanced efficiency and purity control.
Sulfur Insertion via Thiolation of Halogenated Precursors
Another approach involves:
- Starting with: Ethyl 2-(3-chloro-4-fluorophenyl)acetate bearing a halogen at the alpha position (e.g., alpha-bromo or alpha-chloro derivative).
- Reaction: Treatment with sodium sulfide or thiolate salts to replace the halogen with a sulfanyl group, yielding the target compound.
This method benefits from the availability of halogenated intermediates and can be optimized to improve selectivity and yield.
Industrial and Continuous Flow Synthesis
Industrial synthesis often employs continuous flow reactors to:
- Enhance reaction control (temperature, mixing, residence time).
- Improve safety when handling reactive intermediates.
- Scale up production while maintaining product purity and yield.
Continuous flow setups allow for precise control over the nucleophilic substitution or Friedel-Crafts steps, minimizing side reactions and enabling efficient purification.
Summary of Preparation Methods in Tabular Form
| Preparation Method | Key Reactants | Reaction Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Nucleophilic substitution | 3-chloro-4-fluorothiophenol + ethyl 2-haloacetate | Base (triethylamine/K2CO3), DMF/DCM, 25–60 °C | Simple, high yield, mild conditions | Thiol oxidation risk, purification |
| Friedel-Crafts acylation + thioether formation | 3-chloro-4-fluorobenzene + ethyl chloroacetate + Lewis acid, then sulfur nucleophile | Lewis acid catalyst, controlled temperature, inert atmosphere | Precise substitution, scalable | Multi-step, requires Lewis acid handling |
| Thiolation of halogenated intermediates | Halogenated ethyl 2-(3-chloro-4-fluorophenyl)acetate + sodium sulfide | Polar solvent, moderate heating | Direct sulfur insertion | Halogenated intermediates required |
| Continuous flow synthesis | As above, adapted for flow reactors | Controlled flow, temperature, pressure | Enhanced safety and scalability | Requires specialized equipment |
Research Findings and Analytical Confirmation
- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the synthesized compound. The presence of characteristic aromatic proton signals, sulfanyl linkage, and ester groups are confirmed by ^1H and ^13C NMR spectra.
- Purity Assessment: Infrared Spectroscopy (IR) confirms ester carbonyl (C=O) stretching and C–S bond formation. High-performance liquid chromatography (HPLC) may be employed for purity quantification.
- Biological Activity Correlation: Studies show that the sulfanyl linkage and halogen substituents influence enzyme interactions, notably cytochrome P450 modulation, suggesting the importance of maintaining structural integrity during synthesis.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thioether formation via reaction of 3-chloro-4-fluorobenzenethiol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Patents describe analogous routes using carbamoyl intermediates and sulfur nucleophiles, with yields optimized by controlling reaction temperature (40–60°C) and stoichiometric ratios .
Q. How can the purity and identity of this compound be validated in academic research?
Answer: Analytical methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the thioether linkage (δ ~3.5–4.0 ppm for CH₂-S) and ester carbonyl (δ ~170–175 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ at m/z 262.04).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What experimental strategies are recommended for structural characterization?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation of dichloromethane/hexane mixtures. Refinement using SHELXL (via Olex2 or SHELXTL interfaces) resolves bond lengths (e.g., C–S = ~1.76 Å) and torsional angles, with R-factors <0.05 for high-quality datasets .
Q. How should researchers handle stability challenges during storage?
Answer: Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent thioether oxidation. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis can assess degradation pathways (e.g., ester hydrolysis or disulfide formation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer: Systematic modifications include:
- Core substitution : Replace the 3-chloro-4-fluorophenyl group with bioisosteres (e.g., pyridinyl, triazoles) to modulate electronic effects.
- Ester hydrolysis : Generate the free acid derivative for enhanced solubility in biological assays.
- Comparative assays : Test analogs (e.g., ethyl 2-(3-chloro-2-fluorophenyl)sulfanyl acetate) for activity against targets like kinases or GPCRs, using IC₅₀ determination via fluorescence polarization .
Q. What advanced crystallographic techniques resolve disorder or twinning in its crystal structure?
Answer: For disordered structures (common in flexible esters), use SHELXD for phase determination and SHELXL ’s PART/SUMP instructions to refine split positions. High-resolution data (d-spacing <0.8 Å) and TWIN/BASF commands address twinning .
Q. How can computational modeling predict its reactivity in novel reaction environments?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks on the ester or thioether groups. Solvent effects (PCM models) and Fukui indices identify electrophilic/nucleophilic sites .
Q. What strategies reconcile contradictory bioactivity data between this compound and its analogs?
Answer: Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence-based binding). For discrepancies in neuroprotective activity (cf. ’s triazole analog), analyze off-target effects via proteomics or CRISPR screening .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
